11-Fluoro dihydroloratadine
Overview
Description
Loratadine specified impurity F is a fluorinated analog of Loratadine, which is a nonsedating-type histamine H1-receptor.
Mechanism of Action
Target of Action
It is known that loratadine, the parent compound of 11-fluoro dihydroloratadine, primarily targets histamine h1 receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
Loratadine, the parent compound, acts as an antagonist at histamine h1 receptors, preventing histamine from binding and exerting its effects
Biochemical Pathways
The parent compound loratadine is known to affect the histamine-mediated allergic response pathway . By blocking histamine H1 receptors, Loratadine prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
The parent compound loratadine is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces . The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
Based on the known effects of loratadine, it can be hypothesized that this compound may help reduce allergic symptoms by blocking the action of histamine at h1 receptors .
Action Environment
It is known that various factors can influence the action of drugs, including temperature, ph, and the presence of other substances
Biochemical Analysis
Biochemical Properties
11-Fluoro dihydroloratadine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These interactions are crucial for the metabolism of this compound, as they facilitate its conversion into active metabolites. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to its subsequent biotransformation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to histamine H1 receptors, thereby blocking the action of histamine and preventing allergic reactions . This binding inhibits the downstream signaling pathways that are typically activated by histamine, leading to a reduction in allergic symptoms. Furthermore, this compound can modulate the activity of transcription factors, resulting in altered gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary metabolic pathway involves the conversion of this compound to its active metabolites through the action of CYP3A4 and CYP2D6. These enzymes facilitate the oxidation and subsequent breakdown of this compound, leading to the formation of metabolites that are excreted from the body. The involvement of these enzymes also affects the metabolic flux and levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once absorbed, this compound is distributed throughout the body, with a high affinity for tissues rich in histamine H1 receptors. Transporters such as P-glycoprotein play a role in the efflux of this compound from cells, affecting its localization and accumulation. The distribution of this compound is also influenced by its binding to plasma proteins, which facilitates its transport through the bloodstream.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . Additionally, this compound can be found in the endoplasmic reticulum, where it undergoes metabolic processing by cytochrome P450 enzymes. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its sites of action.
Properties
IUPAC Name |
ethyl 4-(13-chloro-2-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O2/c1-2-28-21(27)26-12-9-17(10-13-26)22(24)19-8-7-18(23)14-16(19)6-5-15-4-3-11-25-20(15)22/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPFJWGOZPZTKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125743-80-8 | |
Record name | Loratadine specified impurity F [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125743808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-FLUORO DIHYDROLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLO9J5175E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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